Ethenyl(methyl)bis(pentyloxy)silane
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Overview
Description
Ethenyl(methyl)bis(pentyloxy)silane is a specialized organosilicon compound. Organosilicon compounds are known for their versatility and unique properties, making them valuable in various industrial and scientific applications. This compound, in particular, features a silicon atom bonded to an ethenyl group, a methyl group, and two pentyloxy groups, giving it distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(methyl)bis(pentyloxy)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
CH2=CH2+H-SiR3CatalystCH3CH2SiR3
In this case, the ethenyl group reacts with a methylbis(pentyloxy)silane precursor under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(methyl)bis(pentyloxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors.
Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced alkyl groups.
Substitution: Silanes with new functional groups replacing the pentyloxy groups.
Scientific Research Applications
Ethenyl(methyl)bis(pentyloxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Mechanism of Action
The mechanism of action of ethenyl(methyl)bis(pentyloxy)silane involves its ability to form strong bonds with various substrates. The silicon atom’s affinity for oxygen and other electronegative elements allows it to interact with a wide range of molecular targets. This interaction can lead to the formation of stable siloxane bonds, which are crucial in many of its applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups.
Triethoxysilane: Contains three ethoxy groups instead of pentyloxy groups.
Vinyltrimethoxysilane: Features a vinyl group and three methoxy groups.
Uniqueness
Ethenyl(methyl)bis(pentyloxy)silane is unique due to its combination of an ethenyl group, a methyl group, and two pentyloxy groups. This structure imparts specific reactivity and properties that are not found in simpler silanes. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
62883-96-9 |
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Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
ethenyl-methyl-dipentoxysilane |
InChI |
InChI=1S/C13H28O2Si/c1-5-8-10-12-14-16(4,7-3)15-13-11-9-6-2/h7H,3,5-6,8-13H2,1-2,4H3 |
InChI Key |
HLBWJVRSDTZITO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCO[Si](C)(C=C)OCCCCC |
Origin of Product |
United States |
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